molecular formula C10H21N B2834705 2-(Pentan-3-yl)piperidine CAS No. 103906-20-3

2-(Pentan-3-yl)piperidine

Cat. No.: B2834705
CAS No.: 103906-20-3
M. Wt: 155.285
InChI Key: WDIGSSBTCZVWBL-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)piperidine is an organic compound with the molecular formula C10H21N. It belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of an ethylpropyl group attached to the piperidine ring, making it a unique derivative of piperidine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentan-3-yl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with 1-bromo-2-ethylpropane under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 1-bromo-2-ethylpropane to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as rhodium or iridium complexes can facilitate the cyclization and hydrogenation steps required to form the piperidine ring. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions: 2-(Pentan-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

2-(Pentan-3-yl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(2-Isocyanoethyl)piperidine
  • 3-[2-(3-Chlorophenoxy)ethyl]piperidine
  • 1-Methyl-2-(2-pyrrolidinyl)piperidine
  • 3-[2-(3,5-Difluorophenoxy)ethyl]piperidine
  • 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride

Comparison: 2-(Pentan-3-yl)piperidine is unique due to its specific ethylpropyl substitution, which imparts distinct chemical and physical properties compared to other piperidine derivatives. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-pentan-3-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-9(4-2)10-7-5-6-8-11-10/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIGSSBTCZVWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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